molecular formula C25H19ClFN3O3S B2680325 N-(2-chlorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 899743-35-2

N-(2-chlorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No.: B2680325
CAS No.: 899743-35-2
M. Wt: 495.95
InChI Key: AVAKUBISEFRBSB-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a synthetic spiro[indoline-3,2'-thiazolidine] derivative offered for non-human research use only. This compound is part of a class of chemicals characterized by a unique spirocyclic framework connecting indoline and thiazolidinone rings, a structure often investigated in medicinal chemistry for its potential biological activity . The molecular structure incorporates a 3-fluorophenyl group on the thiazolidinone moiety and a 2-chlorophenylacetamide side chain, with a methyl substituent on the indoline ring. While specific biological data for this exact molecule may be limited, analogous spirothiazolidinone derivatives are frequently explored in scientific research for their interactions with various cellular targets. Researchers value this chemotype as a potential building block for developing enzyme inhibitors or for probing biochemical pathways related to inflammation and oncology. The presence of both fluorine and chlorine atoms enhances the molecule's potential for structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[3-(3-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN3O3S/c1-15-9-10-21-18(11-15)25(30(23(32)14-34-25)17-6-4-5-16(27)12-17)24(33)29(21)13-22(31)28-20-8-3-2-7-19(20)26/h2-12H,13-14H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAKUBISEFRBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C23N(C(=O)CS3)C4=CC(=CC=C4)F)CC(=O)NC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on various studies, including in vitro and in vivo evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that combines elements of indoline and thiazolidine, which may contribute to its biological properties. The presence of halogenated phenyl groups (specifically 2-chloro and 3-fluoro) suggests possible interactions with biological targets through halogen bonding or lipophilicity.

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Compounds with similar structures have been shown to inhibit key signaling pathways involved in cancer cell proliferation. For example, they may target the epidermal growth factor receptor (EGFR) and other kinases associated with tumor growth.
  • In Vitro Studies : In a study evaluating various derivatives, compounds demonstrated IC50 values ranging from 0.24 μM to 6.82 μM against different cancer cell lines such as MDA-MB-435 (melanoma) and HCT-116 (colon cancer) .
CompoundCell LineIC50 (μM)Reference
AMDA-MB-4356.82
BHCT-1160.80
CPC-3 (prostate)0.67

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary assessments have shown that certain derivatives possess antibacterial properties:

  • Broad-Spectrum Activity : Compounds related to this compound have been tested against Gram-positive and Gram-negative bacteria, showing varied effectiveness depending on structural modifications.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy:

  • Cytokine Inhibition : Some studies indicate that related compounds can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro . This suggests a mechanism that could be beneficial in treating inflammatory diseases.

Case Studies

  • Study on Anticancer Efficacy :
    • Researchers synthesized a series of compounds based on the scaffold of this compound.
    • These compounds were screened against multiple cancer cell lines using MTT assays.
    • Results indicated that certain modifications significantly enhanced anticancer activity compared to the parent compound.
  • Antimicrobial Testing :
    • A derivative was tested against Staphylococcus aureus and Escherichia coli.
    • The results showed promising antibacterial activity with MIC values lower than standard antibiotics used as controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro-Indole-Thiazolidinone Derivatives

Compounds such as 2-(benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin]-3'-yl)acetamide (4a-4g) () share the spiro[indoline-thiazolidinone] framework. These derivatives were synthesized and evaluated for anti-inflammatory, analgesic, and antibacterial activities. Key findings include:

  • Compound 5d : Exhibited the highest anti-inflammatory and antibacterial potency.
  • Compound 5e : Demonstrated superior analgesic activity.

The target compound differs in its substitution pattern (5-methyl, 3-fluorophenyl, and 2-chlorophenyl groups), which may influence metabolic stability and target selectivity. For instance, the 3-fluorophenyl group could enhance π-π stacking interactions in enzyme binding pockets compared to simpler aryl groups .

Spiro-Indole-Thiazole Derivatives

G.L. Talesara et al. synthesized 3'-[(4-acetate phenyl-1N-ethoxyphthalimido-6'-pyridin-2-yl]-3,3a'-dihydro-6'H-spiro[indole-3,5'-[1,3]-thiazole[4,5-c]isoxazol]-2(1H)-ones (). These compounds showed notable antimicrobial activity, attributed to the spiro system’s conformational rigidity. The target compound’s thiazolidinone ring, compared to the thiazole-isoxazole hybrid in Talesara’s work, may offer distinct electronic properties, affecting redox activity and microbial target interactions .

Acetamide Derivatives with Halogen Substituents

and list agrochemicals like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and flutolanil (N-(3-methoxyphenyl)-2-(trifluoromethyl)benzamide). While structurally simpler, these compounds highlight the role of halogenation in bioactivity. The target compound’s 2-chlorophenyl and 3-fluorophenyl groups may similarly enhance binding to enzymes or receptors, though its spiro system likely reduces metabolic degradation compared to linear acetamides .

Structural and Functional Data Comparison

Compound Core Structure Key Substituents Reported Activities
Target Compound Spiro[indoline-3,2'-thiazolidin] 5-methyl, 3-fluorophenyl, 2-chlorophenyl Inferred anti-inflammatory, antimicrobial
Compound 4a-4g () Spiro[indoline-3,2'-thiazolidin] Benzo[d]thiazol-2-ylthio Anti-inflammatory, analgesic, antibacterial
Alachlor () Linear chloroacetamide 2,6-diethylphenyl, methoxymethyl Herbicidal
Talesara’s spiro derivatives () Spiro[indole-thiazole-isoxazole] Pyridin-2-yl, acetate phenyl Antimicrobial

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